N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Catalog No.
S15969739
CAS No.
M.F
C18H18ClN3O2
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3...

Product Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

InChI

InChI=1S/C18H18ClN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23)

InChI Key

DGSRMLCKRMCTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a tetrahydrocarbazole moiety, which is known for its diverse biological activities. The compound's molecular formula is C16H19ClN2O2C_{16}H_{19}ClN_{2}O_{2}, and it features a chloro substituent at the 6-position of the carbazole ring along with a carboxamide functional group attached to an oxazole ring. This combination of structural elements provides unique chemical properties that are of interest in drug development and other applications.

Typical for amides and heterocycles. Key reactions include:

  • Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to derivatives with varied biological properties.
  • Oxidation: The tetrahydrocarbazole moiety can be oxidized to yield more reactive intermediates.
  • Reduction: The compound may also be reduced to alter its functional groups, potentially enhancing biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits promising biological activities. Compounds with similar structures have been shown to interact with various molecular targets, including enzymes and receptors involved in cancer and neurological disorders. Preliminary studies suggest that this compound may modulate specific pathways related to cell signaling and proliferation, indicating its potential as a therapeutic agent .

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves several steps:

  • Formation of the Tetrahydrocarbazole Core: Starting from appropriate precursors, the tetrahydrocarbazole structure is synthesized through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom at the 6-position is achieved using chlorinating agents.
  • Oxazole Formation: The oxazole ring is formed through condensation reactions involving suitable carboxylic acids and amines.
  • Final Coupling: The final step involves coupling the tetrahydrocarbazole derivative with the oxazole component to yield the target compound.

These synthetic routes can be optimized for higher yields and purity suitable for pharmaceutical applications .

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has potential applications in:

  • Medicinal Chemistry: It may serve as a lead compound for developing drugs targeting specific diseases such as cancer or neurodegenerative disorders.
  • Research: Its unique structure makes it a candidate for further studies into novel therapeutic agents and mechanisms of action .

Understanding how N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve assessing binding affinity to specific receptors or enzymes using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These studies help identify potential side effects and therapeutic windows .

Several compounds share structural similarities with N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(tetrazol-1-ylmethyl)benzamideDifferent position of chlorine and tetrazole groupPotential anti-inflammatory effects
N-[6-Chloro-2,3-dihydrobenzo[b]carbazol]Lacks the oxazole moietyKnown for neuroprotective effects
6-Chloro-N,N-dimethylethylamineDifferent functional groupsExhibits antimicrobial activity

The uniqueness of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-y)-3,5-dimethyl-1,2-oxazole-4-carboxamide lies in its specific combination of a carbazole core and an oxazole-containing carboxamide group. This distinct architecture imparts unique pharmacological properties that may not be present in similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

343.1087545 g/mol

Monoisotopic Mass

343.1087545 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

Explore Compound Types